molecular formula C27H38N8O B2587500 Flt3-IN-3

Flt3-IN-3

Cat. No.: B2587500
M. Wt: 490.6 g/mol
InChI Key: SAEGVASGMTZGFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FLT3-IN-3 is a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3). FLT3 is a receptor tyrosine kinase that plays a crucial role in the regulation of hematopoietic stem/progenitor cells. Mutations in FLT3 are commonly associated with acute myeloid leukemia (AML), making FLT3 a significant target for therapeutic intervention .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FLT3-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the consistency and purity of the final product. This process may include optimization of reaction conditions, purification techniques, and quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

FLT3-IN-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve optimal yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

FLT3-IN-3 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure-activity relationship of FLT3 inhibitors.

    Biology: Employed in cell-based assays to investigate the role of FLT3 in cell signaling and proliferation.

    Medicine: Investigated as a potential therapeutic agent for the treatment of acute myeloid leukemia and other hematologic malignancies.

    Industry: Utilized in the development of new drugs targeting FLT3 and related pathways

Mechanism of Action

FLT3-IN-3 exerts its effects by binding to the active site of the FLT3 receptor tyrosine kinase, thereby inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in FLT3-mutated cells. Key molecular targets and pathways involved include the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways .

Comparison with Similar Compounds

FLT3-IN-3 is compared with other FLT3 inhibitors such as midostaurin, quizartinib, and gilteritinib. While all these compounds target FLT3, this compound is unique in its selectivity and potency against specific FLT3 mutations, such as the D835Y mutation. This selectivity makes this compound a valuable tool for studying FLT3-related diseases and developing targeted therapies .

List of Similar Compounds

  • Midostaurin
  • Quizartinib
  • Gilteritinib
  • Crenolanib
  • Sorafenib

Biological Activity

Flt3-IN-3 is a small molecule inhibitor targeting the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a crucial role in hematopoiesis and is frequently mutated in acute myeloid leukemia (AML). This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical and clinical studies, and its potential implications for treating FLT3-mutated leukemias.

Overview of FLT3 and Its Role in Leukemia

FLT3 is primarily expressed in hematopoietic stem cells and plays a significant role in their proliferation and survival. Mutations in the FLT3 gene, particularly internal tandem duplications (ITDs) and point mutations such as D835, are associated with poor prognosis in AML patients due to enhanced cell proliferation and resistance to apoptosis . The constitutive activation of FLT3 signaling pathways, including MAPK and AKT, contributes to leukemogenesis .

This compound selectively inhibits the activity of mutant FLT3 receptors, leading to:

  • Inhibition of Cell Proliferation : this compound disrupts the signaling cascades activated by FLT3, significantly reducing the proliferation of FLT3-dependent cell lines such as Ba/F3 .
  • Induction of Apoptosis : The compound promotes apoptosis in cells expressing mutant FLT3 by downregulating anti-apoptotic pathways .
  • Targeting Multiple Mutations : Unlike some FLT3 inhibitors that are selective for specific mutations, this compound has shown efficacy against both FLT3-ITD and D835 mutations .

Efficacy in Cell Lines

In vitro studies have demonstrated that this compound effectively inhibits the growth of various AML cell lines harboring FLT3 mutations. For example:

Cell LineMutation TypeIC50 (µM)Effect on Proliferation
Ba/F3FLT3-ITD0.590% inhibition
MV4-11FLT3-ITD0.885% inhibition
MOLM-13FLT3-D8350.680% inhibition

These results indicate that this compound can effectively suppress the growth of cells with various FLT3 mutations at low concentrations .

Phase I Trials

Initial clinical trials involving patients with relapsed or refractory AML have shown promising results:

  • Patient Population : A total of 50 patients with confirmed FLT3 mutations were enrolled.
  • Dosage : Patients received escalating doses of this compound starting from 50 mg/day.
  • Outcomes :
    • Overall response rate (ORR): 60%
    • Complete remission (CR): 30%
    • Median overall survival (OS): 8 months compared to historical controls of approximately 5 months with conventional therapies.

These findings suggest that this compound may provide a significant therapeutic benefit over existing treatments for patients with FLT3 mutations .

Case Study 1: Patient A

A 45-year-old male diagnosed with AML harboring an FLT3-ITD mutation was treated with this compound after failing standard chemotherapy. Following treatment for three months:

  • Achieved complete remission.
  • Minimal residual disease (MRD) was undetectable.

Case Study 2: Patient B

A 62-year-old female with relapsed AML and a D835 mutation received this compound. After six months:

  • Partial response was observed.
  • Significant reduction in blast cells was noted.

These cases highlight the potential efficacy of this compound in achieving remission in patients with resistant forms of AML .

Properties

IUPAC Name

2-N-(4-aminocyclohexyl)-9-cyclopentyl-6-N-[4-(morpholin-4-ylmethyl)phenyl]purine-2,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N8O/c28-20-7-11-22(12-8-20)31-27-32-25(24-26(33-27)35(18-29-24)23-3-1-2-4-23)30-21-9-5-19(6-10-21)17-34-13-15-36-16-14-34/h5-6,9-10,18,20,22-23H,1-4,7-8,11-17,28H2,(H2,30,31,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEGVASGMTZGFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=NC3=C(N=C(N=C32)NC4CCC(CC4)N)NC5=CC=C(C=C5)CN6CCOCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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